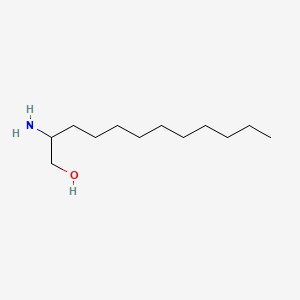

2-Amino-1-dodecanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-1-dodecanol is a useful research compound. Its molecular formula is C12H27NO and its molecular weight is 201.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

N-Alkylation Reactions

2-Amino-1-dodecanol serves as a substrate in catalytic N-alkylation processes. Using ruthenium or iron-based catalysts, it reacts with alcohols to form mono- or di-alkylated products under controlled conditions:

Example reaction with glycine :

Glycine (1b ) and 1-dodecanol (2n ) react via an Fe-based catalyst (Cat 2 ) at 110°C, yielding mono-N-dodecylglycine (3bn′ , 54%) and di-N-dodecylglycine (3bn , 8%) . Adjusting the alcohol-to-amino acid ratio controls selectivity toward mono- or dialkylation .

General N-alkylation procedure :

| Parameter | Conditions |

|---|---|

| Catalyst | Ru or Fe complexes (1–5 mol %) |

| Temperature | 90–110°C |

| Solvent | Neat or ethanol |

| Reaction Time | 1–24 hours |

| Yield (monoalkylated) | Up to 54% |

Condensation Reactions

The amino and hydroxyl groups enable condensation with dihalides or carbonyl compounds. For example, reacting with ethylene dichloride forms diamines:

Reaction with ethylene dichloride :

this compound + ethylene dichloride → 2,2'-(ethylenediimino)-di-1-dodecanol

| Parameter | Conditions |

|---|---|

| Temperature | Reflux (~80°C) |

| Time | 10–30 minutes |

| Base | NaOH |

| Yield | 22–52% (depending on isomer purity) |

The reaction produces both meso and racemic diamines, separable via recrystallization .

Esterification and Salt Formation

The hydroxyl group undergoes esterification, while the amine forms salts with acids:

Esterification with phthalic anhydride :

1-Dodecanol derivatives react with phthalic anhydride to form dodecyl hydrogen phthalate (ΔH = -37.1 kJ/mol). While this example uses 1-dodecanol, analogous esterification applies to this compound’s hydroxyl group.

Salt formation :

Adding KOH to mono-N-dodecylglycine (3bn′ ) generates a surfactant salt, evidenced by foam formation . Similarly, this compound readily forms hydrochlorides or other acid salts for enhanced solubility .

Surfactant and Emulsification Behavior

The amphiphilic structure drives micelle formation in aqueous solutions. Key properties include:

-

Critical Micelle Concentration (CMC) : ~0.1–1 mM (estimated for analogous N-alkyl glycines) .

-

Applications : Stabilizes emulsions in pharmaceuticals and industrial formulations .

Biological Activity Modulation

N-alkylation with long-chain alcohols enhances lipophilicity, enabling applications in drug design:

-

Antitubercular activity : Derivatives like N-dodecyl diamines show MIC values as low as 6.25 µg/mL against Mycobacterium tuberculosis .

-

Structural influence : Hydrophobic chains improve membrane permeability .

Synthetic Optimization

Key advancements in synthesis include:

-

Catalyst design : Fe complexes reduce reliance on rare metals while improving yields .

-

Solvent-free conditions : Reactions under neat alcohol minimize purification steps .

This compound’s bifunctional reactivity and tunable hydrophilicity make it a versatile intermediate in organic synthesis, drug development, and material science. Continued research focuses on optimizing catalytic systems and expanding its biomedical applications.

特性

CAS番号 |

97028-87-0 |

|---|---|

分子式 |

C12H27NO |

分子量 |

201.35 g/mol |

IUPAC名 |

2-aminododecan-1-ol |

InChI |

InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-12(13)11-14/h12,14H,2-11,13H2,1H3 |

InChIキー |

VFAALMIZIKQCCB-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCC(CO)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。